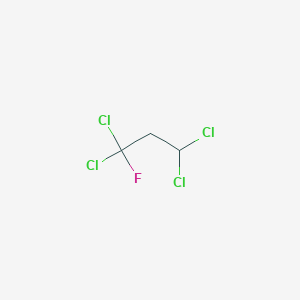

1,1,3,3-Tetrachloro-1-fluoropropane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,1,3,3-tetrachloro-1-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl4F/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHLQJBJZKIZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380183 | |

| Record name | 1,1,3,3-tetrachloro-1-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175897-94-6 | |

| Record name | 1,1,3,3-tetrachloro-1-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane (CAS: 134190-49-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetrachloro-1-fluoropropane, identified by the CAS number 134190-49-1, is a halogenated hydrocarbon with the molecular formula C₃H₃Cl₄F. Also known by the designation HCFC-241fa, this compound serves primarily as a chemical intermediate and a fluorinating agent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, along with available safety and handling information. Notably, while the incorporation of fluorine is a critical strategy in modern drug discovery, there is currently no publicly available literature detailing the direct application of this compound in pharmaceutical development or describing its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 134190-49-1 | [1][2] |

| Molecular Formula | C₃H₃Cl₄F | [1][2][3] |

| Molecular Weight | 199.87 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | HCFC-241fa, 1-Fluoro-1,1,3,3-tetrachloropropane | [3] |

| SMILES | C(C(Cl)Cl)C(F)(Cl)Cl | [3] |

| Purity | Min. 95% (as per one supplier) | [2] |

| Computed XLogP3 | 3.5 | [3] |

| Computed Hydrogen Bond Donor Count | 0 | [3] |

| Computed Hydrogen Bond Acceptor Count | 1 | [3] |

| Computed Rotatable Bond Count | 1 | [3] |

Synthesis and Reactivity

Synthesis

The following diagram illustrates a logical workflow for a potential synthesis route.

Caption: Potential synthetic route to this compound.

Reactivity and Applications as a Chemical Intermediate

This compound is described as an efficient fluorinating agent with azeotropic properties.[1][2] This suggests its utility in introducing fluorine into other organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals.[5] The presence of multiple chlorine atoms also offers potential for further chemical modification through substitution or elimination reactions.

It is considered an intermediate in the production of other fluorine compounds, such as hydrogen fluoride and 1,1,2-trichloroethane.[1][2] The diagram below illustrates its role as a chemical intermediate.

Caption: Role of this compound as an intermediate.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] Fluorinating agents are therefore crucial tools for medicinal chemists.

Despite its characterization as a fluorinating agent, a thorough search of the scientific and patent literature reveals no specific instances of this compound being used in the synthesis of active pharmaceutical ingredients (APIs) or in drug development research. Its utility in this field remains theoretical and would require experimental validation.

Safety and Handling

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for specific handling and emergency procedures.

Conclusion

This compound (CAS: 134190-49-1) is a halogenated propane with documented utility as a fluorinating agent and chemical intermediate. While its physical and chemical properties are partially characterized, there is a significant lack of data regarding its specific applications in drug development and its biological effects. Its classification as an HCFC also warrants consideration of its environmental impact. For researchers and scientists, this compound represents a potential, albeit unproven, tool in synthetic chemistry. Further research is needed to establish its practical utility and safety profile, particularly for applications in the pharmaceutical industry.

References

- 1. This compound | 134190-49-1 | FT82368 [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C3H3Cl4F | CID 2776557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US10427998B2 - Compositions based on 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]

- 5. Fluorination - Wordpress [reagents.acsgcipr.org]

- 6. mt.com [mt.com]

- 7. pharmtech.com [pharmtech.com]

- 8. www2.maxell.co.jp [www2.maxell.co.jp]

- 9. azbil.com [azbil.com]

- 10. tim.toppan.com [tim.toppan.com]

An In-depth Technical Guide on the Physical Properties of 1,1,3,3-Tetrachloro-1-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane, also known as HCFC-241fa, is a hydrochlorofluorocarbon with the chemical formula C₃H₃Cl₄F.[1] As a member of the halogenated propane family, its physical properties are of significant interest in various scientific and industrial applications. This guide provides a summary of the currently available physical data for this compound and outlines the standard experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

Table 1: Summary of Known Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₄F | PubChem |

| Molecular Weight | 199.87 g/mol | PubChem[2] |

| CAS Number | 175897-94-6 | PubChem[2] |

It is important to note that crucial physical properties such as boiling point, melting point, density, and solubility have not been experimentally determined and reported in the reviewed literature. The following sections detail the standard methodologies that would be employed to measure these properties.

Experimental Protocols for Physical Property Determination

The following are detailed experimental protocols for determining the primary physical properties of halogenated propanes like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several established methods.

a) Distillation Method

This method is suitable for determining the boiling point of a liquid sample and also serves as a purification technique.

-

Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., heating mantle).

-

Procedure:

-

The liquid sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

b) Thiele Tube Method

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, and both are immersed in the oil of the Thiele tube.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity.

a) Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Apparatus: A melting point apparatus, a thermometer, and capillary tubes.

-

Procedure:

-

A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

-

Determination of Density

Density is an important intensive property that can be used for substance identification.

a) Pycnometer Method

This method is highly accurate for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

-

The volume of the pycnometer and the density of the sample can be calculated from these masses.

-

Determination of Solubility

Solubility tests provide information about the polarity and potential functional groups of a compound.

-

Procedure:

-

Solubility in Water: A small amount of this compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small amount of water (e.g., 0.75 mL). The mixture is agitated vigorously. The substance is classified as soluble or insoluble. Given its halogenated hydrocarbon nature, it is expected to be sparingly soluble or insoluble in water.

-

Solubility in Organic Solvents: The same procedure is repeated with various organic solvents of differing polarities, such as ethanol, diethyl ether, acetone, and hexane. Observations of miscibility or immiscibility are recorded. Halogenated hydrocarbons are typically soluble in nonpolar and moderately polar organic solvents.

-

Visualization of Pathways and Workflows

At present, there is no available information in the scientific literature regarding signaling pathways, specific complex experimental workflows, or logical relationships involving this compound that would necessitate the creation of a diagram. Research into the biological or reactive pathways of this compound is required to provide such a visualization.

Below is a conceptual workflow for the determination of the physical properties as described in this guide.

Caption: Workflow for Physical Property Determination.

References

1,1,3,3-Tetrachloro-1-fluoropropane molecular weight and formula

An In-Depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane

This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₃H₃Cl₄F |

| Molecular Weight | 199.87 g/mol [1] |

| CAS Number | 134190-49-1[1] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental value is then compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the elemental composition.

Elemental Analysis: Combustion analysis is a standard method to determine the mass percentages of carbon and hydrogen. The percentages of chlorine and fluorine are typically determined by methods such as ion chromatography or titration after appropriate sample digestion. The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition, and its molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.

Caption: Logical flow from compound name to molecular weight calculation.

References

Synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1,1,3,3-tetrachloro-1-fluoropropane, a halogenated propane derivative. Due to the limited availability of direct experimental protocols for this specific compound in publicly accessible literature, this document provides a comprehensive overview of a plausible two-step synthesis route. The proposed pathway commences with the synthesis of the precursor, 1,1,1,3,3-pentachloropropane, followed by a selective fluorination step. This guide compiles and presents relevant data from analogous reactions and established chemical principles to provide a foundational understanding for researchers in the field. Detailed experimental conditions for the synthesis of the precursor are provided, alongside a discussion of the critical parameters for the subsequent selective monofluorination.

Introduction

Proposed Synthesis Route

The proposed synthesis of this compound is envisioned to proceed via the following two key steps:

-

Synthesis of 1,1,1,3,3-Pentachloropropane (HCC-240fa): This precursor can be synthesized via the radical addition of carbon tetrachloride to vinyl chloride.

-

Selective Fluorination: The subsequent step involves the selective replacement of one chlorine atom at the C1 position of 1,1,1,3,3-pentachloropropane with a fluorine atom.

Experimental Protocols

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

The synthesis of 1,1,1,3,3-pentachloropropane can be achieved through the radical addition of carbon tetrachloride to vinyl chloride, catalyzed by a copper salt.[1]

Reaction: CCl4 + CH2=CHCl → CCl3CH2CHCl2

Experimental Conditions:

| Parameter | Value | Reference |

| Reactants | Carbon Tetrachloride, Vinyl Chloride | [1] |

| Catalyst | Cuprous Chloride (CuCl) | [1] |

| Promoter | Triethanolamine | [1] |

| Solvent | Acetonitrile | [1] |

| Molar Ratio (CCl4:Vinyl Chloride) | 1 : 0.3-0.4 | [1] |

| Catalyst Loading (% of vinyl chloride mass) | 1.5 - 3.5% | [1] |

| Promoter Loading | Equal to catalyst dosage | [1] |

| Solvent Volume (% of total reactant mass) | 10 - 20% | [1] |

| Reaction Temperature | 110 - 125 °C | [1] |

| Reaction Pressure | 0.5 - 1.0 MPa | [1] |

| Reaction Time | 5 - 8 hours | [1] |

| Reported Yield | 72% | [1] |

| Reported Purity | 98% | [1] |

Procedure:

-

Charge a suitable pressure reactor with carbon tetrachloride, acetonitrile, cuprous chloride, and triethanolamine.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Introduce vinyl chloride to the desired pressure and molar ratio.

-

Heat the reactor to the specified temperature range (110-125 °C) and maintain the pressure (0.5-1.0 MPa) with stirring for the duration of the reaction (5-8 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted vinyl chloride.

-

The product, 1,1,1,3,3-pentachloropropane, can be purified from the reaction mixture by distillation.

Step 2: Selective Fluorination of 1,1,1,3,3-Pentachloropropane

Based on general principles of fluorinating chlorinated hydrocarbons, the reaction would likely involve anhydrous hydrogen fluoride (HF) and potentially a catalyst.[2][3] Both liquid-phase and gas-phase processes are described for similar transformations.[4][5]

General Considerations for Selective Fluorination:

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common and cost-effective fluorinating agent for this type of transformation.

-

Catalyst: The choice of catalyst is crucial for controlling selectivity. For liquid-phase reactions, catalysts such as antimony pentahalides or titanium-based catalysts have been used for the fluorination of pentachloropropane, although these are often used to produce more highly fluorinated products.[3][6] For gas-phase reactions, metal fluorides (e.g., aluminum fluoride, chromium fluoride, nickel fluoride) are often employed.[2]

-

Reaction Temperature: Temperature control is a critical parameter for selectivity. Lower temperatures generally favor less extensive fluorination. For liquid-phase fluorination of pentachloropropane, temperatures can range from -10 °C to 50 °C.[3] Gas-phase fluorinations typically require higher temperatures, in the range of 275 °C to 425 °C.[2]

-

Molar Ratio of Reactants: A lower molar ratio of HF to the pentachloropropane substrate would likely favor monofluorination.

-

Reaction Time: Shorter reaction times can help to minimize the formation of over-fluorinated byproducts.

Proposed Experimental Approach (Hypothetical):

A liquid-phase fluorination at a controlled low temperature would be a logical starting point for achieving selective monofluorination.

-

In a corrosion-resistant reactor (e.g., Hastelloy or PFA-lined), charge 1,1,1,3,3-pentachloropropane.

-

Cool the reactor to a low temperature (e.g., -10 °C to 0 °C).

-

Slowly add a stoichiometric or slightly sub-stoichiometric amount of anhydrous hydrogen fluoride.

-

If a catalyst is used, it would be introduced prior to the HF addition. A milder Lewis acid catalyst might be explored to favor monofluorination.

-

The reaction mixture would be stirred at a controlled temperature for a specific duration.

-

The reaction would need to be carefully monitored by techniques such as GC-MS to determine the conversion of the starting material and the selectivity towards the desired product.

-

Upon completion, the reaction would be quenched, and the product mixture neutralized and purified, likely through distillation.

Quantitative Data (Projected):

Quantitative data for the selective synthesis of this compound is not available. The yield and purity of the target compound would be highly dependent on the optimization of the reaction conditions described above.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, 1,1,1,3,3-pentachloropropane.

| Parameter | Value |

| Precursor Synthesis | |

| Starting Materials | Carbon Tetrachloride, Vinyl Chloride |

| Catalyst | Cuprous Chloride |

| Reaction Temperature | 110 - 125 °C |

| Reaction Pressure | 0.5 - 1.0 MPa |

| Reaction Time | 5 - 8 hours |

| Reported Yield | 72% |

| Reported Purity | 98% |

| Selective Fluorination | |

| Starting Material | 1,1,1,3,3-Pentachloropropane |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (proposed) |

| Yield | Not Reported |

| Purity | Not Reported |

Conclusion

This technical guide has outlined a plausible synthetic route for this compound based on available scientific literature. While a detailed experimental protocol for the synthesis of the precursor, 1,1,1,3,3-pentachloropropane, is provided, the subsequent selective monofluorination step requires further research and optimization. The information presented here serves as a valuable resource for researchers and scientists in the field of halogenated hydrocarbon synthesis, providing a solid foundation for the development of a robust and selective synthesis of this compound. Further experimental investigation is necessary to determine the optimal conditions for the selective fluorination step and to fully characterize the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. US4147733A - Fluorination of chlorinated hydrocarbons - Google Patents [patents.google.com]

- 3. WO2001036355A1 - Process for producing 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. US20170226032A1 - Compositions containing 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]

- 6. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]

Spectroscopic Profile of 1,1,3,3-Tetrachloro-1-fluoropropane: A Technical Guide

Disclaimer: Publicly accessible, experimentally verified spectral data for 1,1,3,3-Tetrachloro-1-fluoropropane (CAS No. 175897-94-6) is not currently available in established scientific databases. This guide, therefore, presents computationally predicted spectral data and outlines standardized experimental protocols for the acquisition of such data. The predicted values are intended for informational purposes and should not be used as a substitute for experimentally determined data in rigorous scientific applications.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, generated using computational chemistry models.

Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H | ~ 3.5 - 4.0 | Triplet | J(H-F) ≈ 7-10 |

| ¹³C | ~ 50 - 60 | Doublet | J(C-F) ≈ 20-30 |

| ~ 120 - 130 | Doublet | J(C-F) ≈ 250-300 | |

| ¹⁹F | ~ -70 to -80 | Triplet | J(F-H) ≈ 7-10 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Assignment |

| ~ 2950 - 3000 | C-H stretch | CH₂ group |

| ~ 1400 - 1450 | C-H bend (scissoring) | CH₂ group |

| ~ 1050 - 1150 | C-F stretch | Fluorocarbon |

| ~ 650 - 800 | C-Cl stretch | Polychlorinated alkane |

Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment Ion | Relative Abundance |

| 198, 200, 202, 204 | [C₃H₃Cl₄F]⁺ (Molecular Ion) | Moderate (Isotopic Pattern) |

| 163, 165, 167 | [C₃H₃Cl₃F]⁺ | High |

| 129, 131 | [C₂H₂Cl₂F]⁺ | High |

| 93, 95 | [CHCl₂]⁺ | Moderate |

| 67 | [C₂H₂Cl]⁺ | Moderate |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.[1]

-

If an internal standard is required for chemical shift referencing, add a small amount of tetramethylsilane (TMS).

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[1]

-

Ensure the sample is free of any particulate matter; filter if necessary.[1]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A 90° pulse with a sufficient relaxation delay (at least 5 times the longest T1) is recommended for quantitative measurements.[3]

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[1]

-

For ¹⁹F NMR, a single-pulse experiment is generally sufficient. The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, direct infusion via a heated probe or coupling with a gas chromatograph (GC-MS) is a suitable introduction method.

-

Electron Impact (EI) is a common ionization technique for small organic molecules, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation.[5]

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualizations

References

The Solubility Profile of 1,1,3,3-Tetrachloro-1-fluoropropane in Organic Solvents: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetrachloro-1-fluoropropane (CAS No. 134190-49-1) in organic solvents. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles of solubility for halogenated hydrocarbons. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound, which can be employed by researchers to generate empirical data.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of both polar (C-F and C-Cl bonds) and non-polar (C-C and C-H bonds) moieties within the molecule suggests a degree of solubility in a range of solvent classes. The high degree of halogenation indicates it is a non-polar to weakly polar compound.

A summary of the expected solubility is presented in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene | High | The non-polar hydrocarbon backbone of this compound is expected to interact favorably with non-polar solvents through London dispersion forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High | The polar C-Cl and C-F bonds can engage in dipole-dipole interactions with polar aprotic solvents, leading to good solubility. |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | While some dipole-dipole interactions are possible, the inability of this compound to form hydrogen bonds will limit its solubility in these solvents. |

| Chlorinated Solvents | Dichloromethane | High | The similar chemical nature and intermolecular forces between the solute and solvent will result in high miscibility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrumentation (e.g., HPLC).

-

Vials for sample collection

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solute to precipitate.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution and weigh the flask to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a calibrated gas chromatograph or other suitable analytical method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

In the absence of established signaling pathways directly involving the solubility of this specific compound, a logical diagram of the experimental workflow provides a practical visualization for researchers. This guide serves as a foundational resource for professionals requiring an understanding of the solubility of this compound and equips them with the methodology to generate the necessary empirical data for their research and development activities.

An In-depth Technical Guide to the Thermochemical Properties of 1,1,3,3-Tetrachloro-1-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,1,3,3-tetrachloro-1-fluoropropane. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established methodologies for determining such properties for halogenated propanes. It serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into both experimental and computational approaches.

Compound Identification

This compound is a halogenated propane with potential applications as a fluorinating agent and as an intermediate in the synthesis of other fluorine-containing compounds.[1] Its basic chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₃Cl₄F | [1] |

| Molecular Weight | 199.87 g/mol | [1] |

| CAS Number | 134190-49-1 | [1] |

| Canonical SMILES | C(C(F)(Cl)Cl)C(Cl)Cl | [1] |

As of this review, specific experimental thermochemical data, such as the standard enthalpy of formation, for this compound are not available in the public domain. The following sections detail the standard methodologies that would be employed to determine these crucial parameters.

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties of halogenated hydrocarbons like this compound relies on two primary approaches: experimental calorimetry and computational quantum chemistry.

2.1. Experimental Determination via Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes. For halogenated propanes, combustion calorimetry is a common method to determine the enthalpy of formation.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Measurement: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

-

Data Analysis: The heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the container and any side reactions.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

2.2. Computational Determination via Quantum Chemistry

With the advancement of computational power, high-accuracy quantum chemical methods are increasingly used to predict thermochemical properties, especially for compounds that are difficult to synthesize or handle experimentally. Gaussian-4 (G4) theory is a state-of-the-art composite method known for its accuracy in predicting the thermochemical properties of organic and halogenated compounds.[2][3][4]

Computational Protocol: G4 Theory

-

Conformational Search: The first step is to identify the lowest energy conformer of the molecule. This is typically done using a less computationally expensive method, such as density functional theory (DFT).

-

Geometry Optimization: The geometry of the lowest energy conformer is then optimized at a higher level of theory to determine the precise bond lengths and angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using different basis sets and levels of theory (e.g., Møller-Plesset perturbation theory and coupled-cluster theory).

-

Composite Energy Calculation: The G4 energy is calculated by combining the results of the previous steps in a specific, predefined manner that aims to approximate a very high-level calculation at a lower computational cost. This composite energy is used to determine the total electronic energy of the molecule.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the experimental energies of its constituent atoms in their standard states.

Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for determining thermochemical properties and a potential synthesis pathway for a chlorinated-fluorinated propane.

Caption: Workflow for determining thermochemical properties.

Caption: A potential synthesis route via fluorination.

Conclusion

While direct experimental thermochemical data for this compound are currently unavailable, this guide outlines the robust and reliable methodologies that can be employed to obtain these critical values. For researchers and professionals in drug development and chemical synthesis, understanding these experimental and computational protocols is essential for predicting reaction feasibility, ensuring process safety, and developing novel chemical entities. The application of high-accuracy computational methods like G4 theory is recommended as a powerful predictive tool in the absence of experimental data.

References

An In-depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-Tetrachloro-1-fluoropropane, a halogenated hydrocarbon with the chemical formula C₃H₃Cl₄F, also known by its ASHRAE designation HCFC-241fa. This document covers the compound's discovery and historical context, detailed synthesis methodologies, and its physicochemical properties. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a member of the hydrochlorofluorocarbon (HCFC) family of compounds. These substances have been of significant interest in the chemical industry for various applications, although their use has been increasingly regulated due to their potential impact on the ozone layer. This guide focuses specifically on the 1,1,3,3-tetrachloro-1-fluoro isomer, providing a detailed account of its scientific background.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader development of fluorinated organic compounds, which began in the late 19th and early 20th centuries. The pioneering work on fluorination reactions laid the groundwork for the synthesis of a wide array of hydrochlorofluorocarbons.

This compound is recognized as a potential intermediate or byproduct in the synthesis of more highly fluorinated propanes. For instance, it can be formed as a "sparingly fluorinated compound" during the reaction of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF).[1] It is also a potential product from the hydrofluorination of 1,1,3,3-tetrachloropropene.[1] Its high boiling point relative to other fluorinated propanes is a notable characteristic mentioned in patent literature.[1]

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be summarized. For comparative purposes, the properties of a related isomer, 1,1,2,3-Tetrachloro-1-fluoropropane, are also included.

| Property | This compound | 1,1,2,3-Tetrachloro-1-fluoropropane (for comparison) |

| Molecular Formula | C₃H₃Cl₄F | C₃H₃Cl₄F |

| Molecular Weight | 199.87 g/mol [2] | 199.87 g/mol |

| CAS Number | 134190-49-1, 175897-94-6[2][3] | 666-27-3 |

| Boiling Point | High boiling point mentioned[1] | 157.2 °C at 760 mmHg[4] |

| Density | Not available | 1.543 g/cm³[4] |

| Vapor Pressure | Not available | 3.6 mmHg at 25 °C[4] |

| Ozone Depletion Potential (ODP) | 0.014[3] | Not available |

| Global Atmospheric Lifetime | 0.533 years[3] | Not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the controlled fluorination of a chlorinated propane or propene precursor.

Synthesis from 1,1,1,3,3-Pentachloropropane (HCC-240fa)

This method involves the reaction of 1,1,1,3,3-pentachloropropane with anhydrous hydrogen fluoride. The reaction likely proceeds via a nucleophilic substitution of a chlorine atom with a fluorine atom.

Reaction: CCl₃CH₂CHCl₂ + HF → CCl₂FCH₂CHCl₂ + HCl

Experimental Protocol (Proposed):

-

Apparatus: A high-pressure autoclave reactor resistant to hydrogen fluoride (e.g., made of Monel or Hastelloy) equipped with a stirrer, temperature and pressure sensors, and an inlet for reactants and an outlet for the product stream.

-

Reactants:

-

1,1,1,3,3-Pentachloropropane (HCC-240fa)

-

Anhydrous Hydrogen Fluoride (HF)

-

-

Procedure:

-

The reactor is charged with 1,1,1,3,3-pentachloropropane.

-

The reactor is sealed and the contents are heated to the desired reaction temperature.

-

Anhydrous hydrogen fluoride is then carefully introduced into the reactor.

-

The reaction mixture is stirred at a controlled temperature and pressure for a specified duration. The patent literature suggests that this reaction can be slow and may result in a low degree of conversion.[1]

-

After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented through a scrubber to neutralize unreacted HF and HCl byproduct.

-

The crude product mixture is collected.

-

-

Purification: The product mixture would likely contain unreacted starting material, the desired this compound, and potentially other fluorinated and chlorinated propanes. Purification can be achieved by fractional distillation under reduced pressure to separate the components based on their boiling points.

Synthesis from 1,1,3,3-Tetrachloropropene

Another potential route is the addition of hydrogen fluoride across the double bond of 1,1,3,3-tetrachloropropene.

Reaction: CCl₂=CHCHCl₂ + HF → CCl₂FCH₂CHCl₂

Experimental Protocol (Proposed):

-

Apparatus: Similar to the one described in section 4.1.

-

Reactants:

-

1,1,3,3-Tetrachloropropene

-

Anhydrous Hydrogen Fluoride (HF)

-

-

Procedure:

-

1,1,3,3-Tetrachloropropene is charged into the reactor.

-

The reactor is sealed and heated.

-

Anhydrous HF is introduced, and the mixture is stirred under controlled temperature and pressure.

-

The workup and purification would follow a similar procedure to that described in section 4.1.

-

Logical Relationships in Synthesis

The synthesis of this compound is part of a larger network of reactions involving chlorinated and fluorinated propanes. The following diagram illustrates the logical relationship between the starting materials and the product.

Caption: Synthesis pathways to this compound.

Experimental Workflow

A general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a halogenated hydrocarbon with limited standalone applications, primarily serving as an intermediate in the synthesis of other fluorinated compounds. While detailed historical and experimental data are not abundant, this guide provides a foundational understanding of its synthesis and properties based on available information. Further research would be beneficial to fully characterize this compound and explore any potential novel applications.

References

1,1,3,3-Tetrachloro-1-fluoropropane material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 1,1,3,3-Tetrachloro-1-fluoropropane

Chemical Identification and Physical Properties

This section details the basic identifiers and physical characteristics of this compound and a closely related isomer. This data is fundamental for researchers in handling and experimental design.

Table 1: Chemical Identifiers

| Identifier | This compound |

|---|---|

| CAS Number | 134190-49-1[1] |

| Chemical Formula | C₃H₃Cl₄F[1] |

| Molecular Weight | 199.87 g/mol [1] |

| SMILES | C(C(F)(Cl)Cl)C(Cl)Cl[1] |

Table 2: Physical and Chemical Properties Data for the isomer 1,1,2,3-Tetrachloro-1-fluoropropane (CAS No. 666-27-3) is used here as a proxy due to the lack of available data for the target compound.

| Property | Value | Source |

|---|---|---|

| Boiling Point | 157.2°C at 760 mmHg | [2] |

| Density | 1.543 g/cm³ | [2] |

| Flash Point | 53.1°C | [2] |

| Vapor Pressure | 3.6 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coeff.) | 2.93 |[2] |

Hazard Identification and Toxicology

While specific toxicological data for this compound is unavailable, halogenated hydrocarbons can pose significant health risks. Based on similar compounds, potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation.

-

Organ Toxicity: May cause respiratory irritation, drowsiness, or dizziness. Prolonged exposure may cause damage to organs such as the liver and kidneys.

-

Environmental Hazards: May be harmful to aquatic life with long-lasting effects. Some halogenated hydrocarbons can harm the ozone layer.

Table 3: Representative GHS Hazard Classifications (Based on classifications for similar compounds like tetrachlorotetrafluoropropane and 1,1,2,3-tetrachloropropane)

| Hazard Class | GHS Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[3] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[4] |

| Ozone Layer Hazard | H420 | Harms public health and the environment by destroying ozone in the upper atmosphere[3] |

Experimental Protocols: Acute Toxicity Assessment

Toxicological data is typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies below are representative of how the acute toxicity of a substance like this compound would be evaluated.

Acute Oral Toxicity (Representative OECD Guideline 423): This method involves the administration of the test substance by gavage to a group of fasted rodents (typically rats). The procedure is a stepwise process with a group of animals of a single sex per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a lower or higher dose level or cessation of testing. Animals are observed for signs of toxicity and mortality for at least 14 days. The final result is used to classify the substance by its GHS category and can provide a point estimate of the LD50 (the dose lethal to 50% of the test population).

Acute Dermal Toxicity (Representative OECD Guideline 402): The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of a group of animals (e.g., rats or rabbits) and held in contact with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. This test determines the substance's potential to cause toxicity from dermal exposure and establishes its LD50 value for this route.

Acute Inhalation Toxicity (Representative OECD Guideline 403): Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an exposure chamber for a defined period (usually 4 hours). Multiple groups are exposed to different concentrations. The primary endpoints are mortality and toxic effects, which are monitored during exposure and for a 14-day observation period. This protocol determines the LC50 (the concentration lethal to 50% of the test population) and provides critical information on respiratory and systemic effects.

Safety and Emergency Procedures

The following workflows are based on standard procedures for handling halogenated hydrocarbons and provide a logical framework for responding to common laboratory incidents.

First-Aid Decision Tree

This diagram outlines the immediate steps to be taken in the event of personnel exposure.

Caption: First-aid workflow following chemical exposure.

Chemical Spill Response Workflow

This diagram provides a logical sequence for safely managing a chemical spill in a laboratory setting.

Caption: Logical workflow for responding to a chemical spill.

Firefighting and Handling

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, water spray or fog may be used.

Firefighting Instructions: Evacuate the area. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. Use water spray to cool exposed containers and prevent pressure buildup.

Handling and Storage: Handle in a well-ventilated area using non-sparking tools. Wear appropriate personal protective equipment (PPE). Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, alkali metals, and strong bases.

References

In-Depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane for Researchers and Drug Development Professionals

An examination of the synthesis, properties, and applications of a key fluorinated intermediate.

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane, identified by CAS number 175897-94-6, is a halogenated hydrocarbon with significant utility as a chemical intermediate in the synthesis of next-generation refrigerants and blowing agents. This technical guide provides a comprehensive overview of its chemical and physical properties, commercial availability, and detailed insights into its primary applications, with a focus on experimental procedures relevant to researchers in organic synthesis and drug development. While direct applications in pharmaceuticals are not widely documented, its role in the production of fluorinated building blocks makes it a compound of interest for medicinal chemists exploring novel fluorinated molecules.

Commercial Suppliers and Physical Properties

This compound is available from a number of chemical suppliers, primarily for research and development purposes. Biosynth is a notable supplier of this compound, offering it under the product code FT82368 with a minimum purity of 95%.[1]

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₄F | [1][2] |

| Molecular Weight | 199.87 g/mol | [1][2] |

| CAS Number | 175897-94-6 | |

| Appearance | Not specified (likely a liquid) | |

| Purity | Min. 95% | [1] |

Synthesis and Applications

The primary application of this compound (also referred to as HCFC-241fa) is as an intermediate in the production of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are valued for their low ozone depletion potential.

Synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd)

This compound is a known intermediate in the synthesis of HCFO-1233zd. The general process involves the fluorination of a chlorinated propane feedstock. In a non-catalytic liquid-phase reaction of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF), this compound is formed as a stable underfluorinated intermediate.[3] Further reaction of this intermediate is required to yield the desired HCFO-1233zd.

A patented process describes the conversion of a feedstock comprising tetrachlorofluoropropanes (including this compound), trichlorodifluoropropanes, and dichlorotrifluoropropanes to HCFO-1233zd in a vapor phase reactor in the presence of HF and a solid catalyst.[3]

Experimental Workflow for HCFO-1233zd Synthesis:

Synthesis of 1,1,1,3,3-pentafluoropropane (HFC-245fa)

This compound can also be a precursor in the synthesis of HFC-245fa. The manufacturing process can involve the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride, where partially fluorinated derivatives such as this compound are formed as intermediates.[4]

Logical Relationship in HFC-245fa Synthesis:

Detailed Experimental Protocols

While specific, detailed step-by-step laboratory procedures for the synthesis of HFC-245fa and HCFO-1233zd from this compound are proprietary and typically found in patents, the following general conditions are reported:

Vapor Phase Fluorination to HCFO-1233zd: [3]

-

Reactants: A feedstock containing this compound, hydrogen fluoride.

-

Reactor: Vapor phase reactor, for example, a ¾ inch x 0.035 inch tube Inconel 625 reactor.

-

Catalyst: A solid fluorination catalyst, such as fluorinated Cr₂O₃.

-

Temperature: Reaction temperatures can range from approximately 200°C to 600°C, with a preferred range of 250°C to 450°C.

-

Pressure: The reaction can be conducted at atmospheric, super-atmospheric pressure, or under vacuum.

-

Post-reaction processing: The product stream, containing HCFO-1233zd, HCl, and unreacted starting materials, undergoes separation, typically through distillation, to isolate the final product.

Safety and Handling

General Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing fumes, mist, spray, and vapors. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Relevance to Drug Development

Direct applications of this compound in drug discovery and development are not prominently documented. The significance of this compound to medicinal chemists and pharmaceutical researchers lies in its role as a precursor to fluorinated molecules. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] Therefore, access to a variety of fluorinated building blocks is crucial for the development of novel therapeutics.

While this guide has focused on the industrial synthesis of refrigerants, the underlying chemical transformations and purification techniques are highly relevant to laboratory-scale organic synthesis. Researchers can adapt these methodologies to create novel fluorinated scaffolds for drug discovery programs. The broader field of organofluorine chemistry continues to be a vibrant area of research with significant potential for the development of new medicines.

References

- 1. This compound | 134190-49-1 | FT82368 [biosynth.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]

- 4. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,1,3,3-Tetrachloro-1-fluoropropane as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane (C₃H₃Cl₄F, CAS No: 134190-49-1) is a halogenated hydrocarbon belonging to the family of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] While specific, large-scale applications for this particular isomer are not widely documented, its chemical structure suggests significant potential as an intermediate in organic synthesis. The presence of multiple chlorine atoms and a fluorine atom creates a molecule with distinct reactivity at different positions, making it a potentially versatile building block for the synthesis of more complex molecules, particularly in the agrochemical, pharmaceutical, and materials science sectors.[3][4]

The strategic placement of halogen atoms influences the molecule's polarity and the acidity of adjacent protons, predisposing it to specific chemical transformations. This guide will explore the predicted reactivity of this compound and its potential applications as a synthetic intermediate, drawing parallels from the known chemistry of structurally similar polychlorofluoropropanes.

Core Chemistry and Predicted Reactivity

The reactivity of this compound is dominated by its halogen and hydrogen atoms. The carbon-fluorine bond is exceptionally strong, while the carbon-chlorine bonds are more susceptible to nucleophilic substitution and elimination reactions. The hydrogen atoms on the central carbon (C2) are activated by the adjacent electron-withdrawing chlorine atoms, making them susceptible to deprotonation by a base.

The most anticipated reaction for this intermediate is dehydrochlorination , an elimination reaction where a hydrogen and a chlorine atom are removed to form an alkene.[5] This process is a cornerstone in the industrial synthesis of olefins.[5]

// Edges start -> P1 [label="-HCl (from C1/C2)", color="#EA4335", fontcolor="#202124"]; start -> P2 [label="-HCl (from C2/C3)", color="#34A853", fontcolor="#202124"];

} dot Figure 1: Potential dehydrochlorination pathways of this compound.

Potential Synthetic Applications

The primary utility of this compound as a chemical intermediate lies in its potential as a precursor to valuable fluorinated olefins.

Synthesis of Hydrofluoroolefins (HFOs)

Hydrofluoroolefins (HFOs) are a newer generation of refrigerants, blowing agents, and propellants with low global warming potential (GWP) and zero ozone depletion potential (ODP).[6][7] They are being developed as replacements for hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[2][7] The trichlorofluoropropene isomers that could be synthesized from this compound are valuable intermediates for further transformations into HFOs through subsequent fluorination and dehydrohalogenation steps.[6][8]

// Nodes A [label="1,1,3,3-Tetrachloro-\n1-fluoropropane", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dehydrochlorination\n(Base or Thermal)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Trichlorofluoropropene\n(Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Fluorination\n(e.g., with HF)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Hydrochlorofluoro-\npropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Final Dehydro-\nhalogenation", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Hydrofluoroolefin (HFO)\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } dot Figure 2: A conceptual workflow for the synthesis of HFOs.

Incorporation into Biologically Active Molecules

The introduction of fluorine and chlorine atoms into organic molecules can significantly alter their biological properties.[9] Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Chlorinated compounds also form a large class of FDA-approved drugs.[3] The reactive nature of the C-Cl bonds in this compound and its derivatives could allow for its use as a scaffold to build more complex, potentially bioactive molecules through nucleophilic substitution reactions.

Quantitative Data from Related Reactions

| Starting Material | Catalyst/Base | Temperature (°C) | Pressure | Yield (%) | Product | Reference |

| 1,1,1,3-Tetrachloropropane | (Not specified) | (Not specified) | (Not specified) | (Not specified) | 1,1,3-Trichloropropene | U.S. Patent 4,650,914[10] |

| 1,1,2,3,3-Pentachloropropane | FeCl₃ | 60 - 90 | 150 mm Hg | >95% (selectivity) | 1,1,2,3-Tetrachloropropene | WO2014121173A1[10] |

| 1,2-Dichloroethane | Thermal | >700 | Atmospheric | High | Vinyl Chloride | [5] |

| Ethyl Chloride | KOH in Ethanol | (Not specified) | Atmospheric | (Not specified) | Ethylene | [5] |

Representative Experimental Protocols

The following is a representative, hypothetical protocol for the dehydrochlorination of this compound based on standard laboratory procedures for similar reactions.[5][10]

Objective: To synthesize 1,3,3-trichloro-1-fluoropropene and/or 1,1,3-trichloro-1-fluoropropene via base-mediated dehydrochlorination.

Materials:

-

This compound (1.0 eq)

-

Potassium hydroxide (KOH) (1.2 eq)

-

Ethanol (solvent)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with a solution of potassium hydroxide (1.2 eq) in ethanol (100 mL). The flask is equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Substrate: this compound (1.0 eq) is added dropwise to the stirred ethanolic KOH solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup: After cooling to room temperature, the mixture is filtered to remove the precipitated potassium chloride (KCl). The ethanol is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The remaining residue is taken up in diethyl ether (50 mL) and washed with water (2 x 50 mL) in a separatory funnel to remove any remaining salts and base.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation or rotary evaporation to yield the crude product mixture of trichlorofluoropropene isomers.

-

Purification: The crude product can be purified by fractional distillation to separate the different isomers if required.

Disclaimer: This protocol is a representative example based on the general principles of dehydrohalogenation.[5] Actual reaction conditions, such as temperature, reaction time, and choice of base/solvent, would require optimization for this compound. Researchers should conduct a thorough literature search for the most up-to-date and specific procedures and adhere to all laboratory safety protocols.

References

- 1. This compound | 134190-49-1 | FT82368 [biosynth.com]

- 2. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. WO2009003157A1 - Two step process for the manufacture of hydrofluoroolefins - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf - Google Patents [patents.google.com]

- 9. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

Methodological & Application

1,1,3,3-Tetrachloro-1-fluoropropane: An Enigmatic Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1-fluoropropane (HCFC-241fa) is a halogenated hydrocarbon with the chemical formula C₃H₃Cl₄F. While often cited in chemical literature and supplier information as an efficient fluorinating agent, a comprehensive review of available scientific and patent literature reveals a significant lack of specific application protocols and quantitative data for its direct use in the fluorination of organic substrates. This document summarizes the currently available information and highlights the notable absence of detailed experimental procedures for its application in synthetic chemistry.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 134190-49-1 |

| Molecular Formula | C₃H₃Cl₄F |

| Molecular Weight | 199.87 g/mol |

| Synonyms | HCFC-241fa |

Role as a Fluorinating Agent: A Review of the Literature

Multiple sources describe this compound as an "efficient fluorinating agent".[1] However, this assertion is not substantiated with concrete examples of its synthetic utility in the broader chemical literature. Patent documents frequently mention this compound as an intermediate in the synthesis of other fluorinated molecules, or as a potential byproduct in fluorination reactions using other reagents.

Despite extensive searches for its reactivity with common organic functional groups such as alcohols, carbonyl compounds, and halides, no specific experimental protocols or reaction mechanisms for its direct application as a fluorinating agent have been found. Similarly, investigations into its potential for the in situ generation of a more reactive fluorinating species or its activation through catalytic methods have not yielded any established procedures.

This lack of documented applications suggests that while this compound may possess the theoretical potential to act as a fluorine source, its practical application for this purpose is either not widely practiced or not publicly disclosed in detail.

Logical Relationship: From Precursor to Potential Fluorinating Agent

The synthesis of this compound itself is part of a larger network of reactions involving the production of hydrofluorocarbons. The following diagram illustrates its position within a synthetic pathway, highlighting its role as an intermediate.

Caption: Synthetic relationship of this compound.

Conclusion and Future Outlook

The available information on this compound as a fluorinating agent is currently insufficient to provide detailed application notes and protocols for researchers. The repeated, yet unsubstantiated, claim of its efficiency as a fluorinating agent presents a clear knowledge gap in the field of fluorine chemistry.

Future research efforts would be necessary to:

-

Systematically investigate the reactivity of this compound with a variety of organic substrates.

-

Explore the conditions (e.g., catalysts, solvents, temperatures) under which it can effectively transfer its fluorine atom.

-

Characterize the reaction mechanisms and identify any reactive intermediates.

Without such fundamental research, the potential of this compound as a practical and efficient fluorinating agent in synthetic organic chemistry remains unproven. Researchers and drug development professionals are therefore advised to rely on well-established fluorinating agents with documented protocols and predictable reactivity for their synthetic needs.

References

Application Notes and Protocols for Fluorination with 1,1,3,3-Tetrachloro-1-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the known properties of 1,1,3,3-Tetrachloro-1-fluoropropane, essential safety and handling information derived from structurally related compounds, and a representative, hypothetical protocol for a deoxyfluorination reaction. This protocol is based on general principles of fluorination chemistry and is intended to serve as a starting point for experimental design, acknowledging that optimization would be required.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | HCFC-241fa, 1-Fluoro-1,1,3,3-tetrachloropropane | [5] |

| CAS Number | 175897-94-6 | [5] |

| Molecular Formula | C₃H₃Cl₄F | [4][5] |

| Molecular Weight | 199.87 g/mol | [4][5] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | ~140.2°C (at standard atmospheric pressure) | [1] |

| SMILES | C(C(Cl)Cl)C(F)(Cl)Cl | [5] |

| InChIKey | IAHLQJBJZKIZIQ-UHFFFAOYSA-N | [5] |

Experimental Protocol: Representative Deoxyfluorination

Disclaimer: The following protocol is a representative, hypothetical procedure for the deoxyfluorination of a secondary alcohol. It is based on general methodologies for fluorination and has not been specifically validated for this compound due to a lack of published examples. Experimental conditions, particularly temperature, reaction time, and stoichiometry, will require optimization for any given substrate.

Objective: To replace a hydroxyl group with a fluorine atom using this compound.

Reaction Scheme:

Caption: General scheme for deoxyfluorination of an alcohol.

Materials:

-

Substrate (e.g., secondary alcohol)

-

This compound (fluorinating agent)

-

Anhydrous, aprotic solvent (e.g., acetonitrile, sulfolane)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven before use

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., acetonitrile) to dissolve the substrate.

-

Reagent Addition: Carefully add this compound (1.1 - 2.0 eq.) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to a temperature between 80-120°C. The optimal temperature will depend on the substrate's reactivity and must be determined experimentally.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following precautions are based on data for structurally similar chlorinated and fluorinated alkanes.[6][7][8][9]

Potential Hazards:

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7]

-

Irritation: May cause skin and serious eye irritation.[6][7] May cause respiratory irritation.[6]

-

Flammability: May be a flammable liquid and vapor.[7]

-

Environmental: May be harmful to the environment. Some related compounds are known to harm public health and the environment by destroying ozone in the upper atmosphere.[6]

-

Decomposition: Hazardous decomposition products upon heating may include hydrogen chloride, hydrogen fluoride, and phosgene.

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong bases, alkali metals, and strong oxidizing agents.[8]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed disposal company.

Logical Workflow for Fluorination Experiment

The following diagram outlines the logical steps for performing a fluorination reaction with this compound, from preparation to final product analysis.

Caption: Logical workflow for a typical fluorination experiment.

References